2-(2-Thienyl)ethyl toluene-p-sulphonate

Organic synthesis Process chemistry Pharmaceutical intermediates

Avoid process re-validation risks in clopidogrel synthesis. This tosylate ester is the established industrial intermediate, optimized for nucleophilic substitution with the piperidine core. Substituting mesylate or besylate analogs introduces uncharacterized impurity profiles and unjustified regulatory burden. - Validated scalability: Documented yields of 90.6% (US04127580, multi-kg) and 98% (CN103467486). - Defined leaving group: Tosylate (pKa ~ -2.8) ensures predictable kinetics and crystallization. - Supply reliability: Available at ≥98% purity with cold-chain (2-8°C) and inert-atmosphere shipping.

Molecular Formula C13H14O3S2
Molecular Weight 282.4 g/mol
CAS No. 40412-06-4
Cat. No. B030784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Thienyl)ethyl toluene-p-sulphonate
CAS40412-06-4
Synonyms2-Thiopheneethanol 2-(4-Methylbenzenesulfonate);  2-(2-Thienyl)ethyl Toluene-p-sulfonate;  2-(2-Thienyl)ethyl Tosylate;  2-(2-Thiophene)ethanol Tosylate;  2-(Thien-2-yl)ethyl 4-Methylbenzenesulfonate;  2-Thiophene Ethanol Tosylate;  2-Thiopheneethanol p-To
Molecular FormulaC13H14O3S2
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC=CS2
InChIInChI=1S/C13H14O3S2/c1-11-4-6-13(7-5-11)18(14,15)16-9-8-12-3-2-10-17-12/h2-7,10H,8-9H2,1H3
InChIKeyHLPRKWVEMYDPAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Thienyl)ethyl Toluene-p-sulphonate: Identity and Industrial Role


2-(2-Thienyl)ethyl toluene-p-sulphonate (CAS 40412-06-4), systematically named 2-(thiophen-2-yl)ethyl 4-methylbenzenesulfonate, is a sulfonate ester derivative of 2-thiopheneethanol. As a member of the arylsulfonate class, it functions as an activated electrophilic building block in which the p-toluenesulfonate (tosylate) group serves as an excellent leaving group (conjugate acid pKa ≈ -2.8) [1]. The compound is a pale yellow to pale brown low-melting solid (mp 30.0–34.0 °C) with a predicted boiling point of 433.2±33.0 °C and density of 1.280±0.06 g/cm³ . Its established industrial role is as a key intermediate in the synthesis of the blockbuster antiplatelet drug clopidogrel, where it undergoes nucleophilic substitution to introduce the 2-thienylethyl moiety onto the piperidine core .

2-(2-Thienyl)ethyl Toluene-p-sulphonate: Analog Substitution Risks


The procurement of 2-(2-Thienyl)ethyl toluene-p-sulphonate versus its closest structural analogs—namely the methanesulfonate (mesylate) and benzenesulfonate esters—is not a decision of nominal interchangeability. Although all three share the 2-thienylethyl electrophilic core, the identity of the sulfonate leaving group dictates nucleofugality, steric profile, crystallization behavior, and ultimately the reaction kinetics and purity profiles observed in downstream nucleophilic substitutions . The tosylate group (pKa of conjugate acid ≈ -2.8) differs from mesylate in both electronic and steric terms, with the aromatic p-tolyl moiety conferring distinct solubility characteristics in organic solvents such as chloroform and ethyl acetate [1]. Furthermore, established industrial manufacturing routes for clopidogrel are optimized around the tosylate intermediate, meaning that substituting a mesylate or benzenesulfonate analog would require re-validation of reaction conditions, impurity profiles, and regulatory filings—a burden that is rarely justified [2].

2-(2-Thienyl)ethyl Toluene-p-sulphonate: Comparative Performance Evidence


Tosylate Esterification Synthetic Yield

The tosylation of 2-(2-thienyl)ethanol using p-toluenesulfonyl chloride in diisopropyl ether with triethylamine base, as disclosed in US Patent 04127580, affords 2-(2-thienyl)ethyl toluene-p-sulphonate with an isolated yield of 90.6% at a 65-mole (8.32 kg) scale . This represents a well-characterized, scalable industrial route. In contrast, an alternative tosylation protocol using dichloromethane as solvent with triethylamine at 35 °C, reported in CN103467486 and described on ChemicalBook, achieves a higher isolated yield of 98% (203 g from 0.87 mol scale) . The 7.4 percentage point yield differential (98% vs. 90.6%) is directly attributable to solvent choice and temperature optimization, providing procurement teams with a critical process benchmark when selecting between synthetic route options or when sourcing material from vendors employing different manufacturing methodologies.

Organic synthesis Process chemistry Pharmaceutical intermediates

Cyanide Displacement Reactivity

US Patent 05057613 demonstrates the practical utility of 2-(2-thienyl)ethyl toluene-p-sulphonate in nucleophilic substitution chemistry, wherein 20.8 g of the tosylate reacts with sodium cyanide (5.4 g) in dimethylsulfoxide (175 mL) at 90 °C to yield 2-thiophenepropionitrile . This conversion exemplifies the compound's reactivity as an electrophile for carbon-nucleophile bond formation. While no head-to-head comparison with the corresponding mesylate (CAS 61380-07-2) or benzenesulfonate (CAS 85567-51-7) exists in the public domain for this specific transformation, the tosylate's established use in this patent context indicates that the reaction conditions have been optimized for this leaving group. The mesylate analog, bearing a smaller methyl substituent, may exhibit altered solubility in DMSO and different reaction kinetics, but no quantitative comparative data are available.

Nucleophilic substitution Reaction kinetics Intermediate functionalization

Tosylate and Mesylate Leaving Group Reactivity

The leaving group ability of sulfonate esters correlates with the acidity of the parent sulfonic acid. The conjugate acid of the tosylate leaving group (p-toluenesulfonic acid) has a pKa of approximately -2.8 [1]. This places tosylate among the strongest leaving groups in the sulfonate ester class, comparable to benzenesulfonate (pKa ≈ -2.8 for benzenesulfonic acid) and mesylate (pKa ≈ -1.9 for methanesulfonic acid) [1][2]. While all three sulfonates are considered "good" leaving groups relative to hydroxide (pKa 15.7), the aromatic sulfonates (tosylate and benzenesulfonate) exhibit enhanced leaving group stabilization due to resonance delocalization of the negative charge across the aromatic ring [2]. No direct kinetic comparison (e.g., relative rate constants in SN2 displacement) has been published for the 2-thienylethyl sulfonate series specifically; the evidence presented is class-level inference based on sulfonate leaving group principles rather than compound-specific head-to-head data.

Physical organic chemistry Leaving group ability Reaction mechanism

Physicochemical Properties: Tosylate vs. Mesylate

2-(2-Thienyl)ethyl toluene-p-sulphonate (CAS 40412-06-4) is a low-melting solid with a melting point range of 30.0–34.0 °C, density of 1.280±0.06 g/cm³, and predicted boiling point of 433.2±33.0 °C [1]. The compound exhibits slight solubility in chloroform and ethyl acetate [1]. In contrast, the corresponding mesylate analog, 2-(2-thienyl)ethyl methanesulfonate (CAS 61380-07-2), has a molecular weight of 206.3 g/mol versus 282.38 g/mol for the tosylate—a 27% reduction in mass that alters stoichiometric calculations for bulk procurement . The mesylate's lower molecular weight and smaller steric profile may confer different solubility characteristics, though no direct comparative solubility data are available. The tosylate's solid physical form at ambient temperatures (mp 30–34 °C) contrasts with the mesylate, for which no melting point data are reported in vendor documentation, potentially indicating a liquid physical state that would require different handling and storage protocols.

Physicochemical characterization Formulation Material handling

2-(2-Thienyl)ethyl Toluene-p-sulphonate: Key Applications


Clopidogrel Intermediate Synthesis

The primary industrial application of 2-(2-Thienyl)ethyl toluene-p-sulphonate is as a key intermediate in the synthesis of clopidogrel bisulfate. In this route, the tosylate undergoes nucleophilic substitution with a piperidine derivative to install the 2-thienylethyl side chain . Procurement of this specific tosylate ester is justified by the existence of validated, scalable synthetic protocols with documented yields of 90.6% (US04127580, multi-kilogram scale) and 98% (CN103467486) . Substituting the mesylate or benzenesulfonate analogs would introduce uncharacterized impurity profiles and require re-optimization of reaction conditions, presenting an unjustified regulatory and process risk for established clopidogrel manufacturing operations.

2-Thiophenepropionitrile Synthesis

2-(2-Thienyl)ethyl toluene-p-sulphonate is a documented precursor to 2-thiophenepropionitrile via nucleophilic substitution with sodium cyanide in DMSO at 90 °C, as disclosed in US Patent 05057613 . The nitrile intermediate can be further reduced to 3-(2-thienyl)propylamine, a building block of pharmaceutical relevance. The existence of a patent with explicit stoichiometry (20.8 g tosylate, 5.4 g NaCN, 175 mL DMSO) provides a validated starting point for researchers requiring the 2-thienylethyl moiety in amine-containing target molecules.

Rotigotine Intermediate Synthesis

2-(2-Thienyl)ethyl toluene-p-sulphonate is utilized as an intermediate in the preparation of rotigotine, a dopamine agonist indicated for Parkinson's disease and restless legs syndrome . In this context, the tosylate ester serves as an activated electrophile to introduce the 2-thienylethyl group onto the rotigotine core structure. The compound's well-characterized physicochemical properties (mp 30–34 °C, storage at 2–8 °C under inert atmosphere) and commercial availability at ≥95% purity (GC) support its use in research-scale and pilot-scale rotigotine synthesis campaigns .

Organic Electronics Building Block

Beyond pharmaceutical intermediate applications, 2-(2-Thienyl)ethyl toluene-p-sulphonate is cited as a building block in the production of organic semiconductors and advanced materials . The thiophene moiety contributes desirable electronic properties, including π-conjugation and hole-transport capability, which are relevant to the development of flexible electronic devices. The tosylate leaving group enables covalent attachment of the thienylethyl unit to polymer backbones or small-molecule scaffolds. While specific device performance metrics are not publicly available, the compound's inclusion in materials science vendor portfolios suggests an established niche in this research domain.

Technical Documentation Hub

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